[(2R,3S,4R,5R)-4-Acetyloxy-5-(acetyloxymethyl)-2-(6-aminopurin-9-yl)oxolan-3-yl]acetate
Overview
Description
[(2R,3S,4R,5R)-4-Acetyloxy-5-(acetyloxymethyl)-2-(6-aminopurin-9-yl)oxolan-3-yl]acetate: is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as acetoxy, aminopurinyl, and oxolan-2-yl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(2R,3S,4R,5R)-4-Acetyloxy-5-(acetyloxymethyl)-2-(6-aminopurin-9-yl)oxolan-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the acetylation of a precursor molecule containing the oxolan-2-yl and aminopurinyl groups. The reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopurinyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the acetoxy groups, converting them into hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while reduction can produce hydroxylated analogs .
Scientific Research Applications
Chemistry: In chemistry, [(2R,3S,4R,5R)-4-Acetyloxy-5-(acetyloxymethyl)-2-(6-aminopurin-9-yl)oxolan-3-yl]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its aminopurinyl group is structurally similar to adenine, making it a valuable tool for studying DNA and RNA interactions .
Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in the field of antiviral and anticancer research .
Industry: Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its reactivity and versatility make it a valuable intermediate in various chemical manufacturing processes .
Mechanism of Action
The mechanism of action of [(2R,3S,4R,5R)-4-Acetyloxy-5-(acetyloxymethyl)-2-(6-aminopurin-9-yl)oxolan-3-yl]acetate involves its interaction with specific molecular targets. The aminopurinyl group can form hydrogen bonds with nucleic acids, potentially interfering with DNA and RNA synthesis. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Adenosine: Structurally similar due to the presence of the purine base and ribose sugar.
Deoxyadenosine: Similar to adenosine but lacks the hydroxyl group at the 2’ position of the ribose.
Acetylated Nucleosides: Compounds with acetyl groups attached to nucleosides, similar to the acetoxy groups in [(2R,3S,4R,5R)-4-Acetyloxy-5-(acetyloxymethyl)-2-(6-aminopurin-9-yl)oxolan-3-yl]acetate.
Uniqueness: The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological macromolecules makes it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
[3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVZNVTXNUTBFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20935885 | |
Record name | 9-(2,3,5-Tri-O-acetylpentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20935885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15830-77-0, 15830-52-1, 7387-57-7 | |
Record name | NSC111703 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111703 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC103560 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103560 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC76766 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76766 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-(2,3,5-Tri-O-acetylpentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20935885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.